molecular formula C8H6ClNO4 B1584755 4-Chloro-2-nitrophenylacetic acid CAS No. 37777-71-2

4-Chloro-2-nitrophenylacetic acid

Cat. No. B1584755
CAS RN: 37777-71-2
M. Wt: 215.59 g/mol
InChI Key: FLZUSUKBKOZJLG-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrophenylacetic acid is a chemical compound with the linear formula C8H6ClNO4 . It has a molecular weight of 215.59 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-nitrophenylacetic acid is represented by the linear formula C8H6ClNO4 . This indicates that the molecule consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .

Scientific Research Applications

Electrochemical Detection

4-Chloro-2-methylphenoxyacetic acid (MCPA), a pesticide structurally related to 4-Chloro-2-nitrophenylacetic acid, has been studied for its electrochemical detection. A glassy carbon electrode was activated in an aqueous phosphate solution to detect MCPA, indicating the potential of similar compounds, like 4-Chloro-2-nitrophenylacetic acid, for electrochemical sensing applications (Yu et al., 2022).

Pharmaceutical Synthesis

4-Nitrophenylacetic acid, a closely related compound, has been utilized in the synthesis of a difluoro-derivative of the anti-cancer drug chlorambucil. This process, involving multiple stages, highlights the role of such compounds in pharmaceutical synthesis (Buss et al., 1986).

Redox Reactions and Dimerization

The dimerization of 4-Nitrophenylacetic acid in aqueous methanolic alkali, resulting in the formation of azobenzene and azoxy-compounds, suggests potential applications in redox chemistry and organic synthesis (Clark et al., 1969).

Environmental Remediation

Graphene's ability to adsorb Chloro-2-nitrophenol (4C2NP) from aqueous solutions, a compound similar to 4-Chloro-2-nitrophenylacetic acid, suggests its potential use in environmental remediation and pollution control (Mehrizad & Gharbani, 2014).

Catalysis in Organic Reactions

The use of 4-nitrobenzyl bromide in the electrocatalytic reduction of CO2 and electrosynthesis of 4-nitrophenylacetate indicates the potential of similar compounds like 4-Chloro-2-nitrophenylacetic acid in catalysis and organic synthesis applications (Mohammadzadeh et al., 2020).

Degradation Studies

Advanced oxidation processes have been studied for the degradation of 4-chloro-2-nitrophenol, indicating the potential for similar studies on 4-Chloro-2-nitrophenylacetic acid, which is relevant for environmental and waste management (Saritha et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, 2-Nitrophenylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects . While this does not directly apply to 4-Chloro-2-nitrophenylacetic acid, it suggests that similar precautions may be necessary.

properties

IUPAC Name

2-(4-chloro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZUSUKBKOZJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297298
Record name 4-Chloro-2-nitrobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitrophenylacetic acid

CAS RN

37777-71-2
Record name 4-Chloro-2-nitrobenzeneacetic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=37777-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 115143
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037777712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37777-71-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-2-nitrobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The filtrate of Step A, above, is adjusted to pH 8-9 with 2 N sodium hydroxide and is heated at 35°-40° C. while adding a 3-6% aqueous hydrogen peroxide solution until samples no longer turn dark on treatment with 2 N sodium hydroxide. The tan precipitate is suspended in 1500 ml. of water, adjusted to pH 8-9 and similarly treated with aqueous hydrogen peroxide. The combined reaction mixtures are then acidified with concentrated hydrochloride acid to obtain a precipitate which are recovered by filtration, washed 3 times with water and dried in vacuo. The crude product (mp 145°-150° C.) is recrystallized from ether to obtain 4-chloro-2-nitro-phenylacetic acid, m.p. 156°-159° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
WF Wittman - 1965 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 This dissertation has been 65—11,435 m icrofilm ed exactly as received WITTMAN, W illiam Francis, 1937— THE OXIDATIVE—…
Number of citations: 2 search.proquest.com
GD Parkes, BC Aldis - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
… The pale brown substance left after the steam-distillation crystallised from benzene in needles, mp 163", identified as 4-chloro-2-nitrophenylacetic acid by the isolation of 4-chloro2-…
Number of citations: 0 pubs.rsc.org
HE Baumgarten, WF Wittman… - Journal of Heterocyclic …, 1969 - Wiley Online Library
An improved route for the oxidative‐rearrangement of 1 ‐aminooxindoles, treatment with equimolar amounts of t‐butyl hypochlorite, produces nearly quantitative yields of 3‐cinnolinols …
Number of citations: 13 onlinelibrary.wiley.com
DJ Drain, MJ Daly, B Davy, M Horlington… - Journal of Pharmacy …, 1970 - Wiley Online Library
… 4-Chloro-2-nitrophenylacetic acid [lit. mp 166-8OWright & Collins, 19561 (38-7 g; 0.18 mol) in EtOH (400 ml) containing conc. H2S04 (1 ml) was boiled under reflux for 23 h. …
Number of citations: 21 onlinelibrary.wiley.com
EGC Clarke - Drugs, 1970 - lib3.dss.go.th
Our specialization in this field is of the highest order. Our technics and know-hows are covered by more than 250 international patents. Indeed, we believe in the philosophy of …
Number of citations: 12 lib3.dss.go.th

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